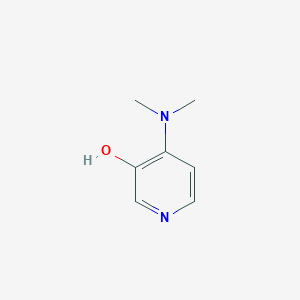
4-(Dimethylamino)pyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)pyridin-3-OL is a versatile organic compound known for its significant role in various chemical reactions. It is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and a hydroxyl group at the 3-position. This compound is widely used as a nucleophilic catalyst in organic synthesis due to its enhanced basicity and nucleophilicity compared to pyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)pyridin-3-OL can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with dimethylamine under reflux conditions. Another method includes the reaction of 4-cyanopyridine with dimethylamine, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)pyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, especially in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
4-(Dimethylamino)pyridin-3-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)pyridin-3-OL involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to effectively participate in various chemical reactions. It forms intermediate complexes with electrophiles, facilitating the transfer of functional groups and the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Similar in structure but differs in the position of the hydroxyl group.
Pyridin-4-ol: Another structural isomer with the hydroxyl group at the 4-position.
Uniqueness
4-(Dimethylamino)pyridin-3-OL is unique due to its enhanced nucleophilicity and basicity, which make it a highly effective catalyst in various organic reactions. Its ability to form stable intermediate complexes with electrophiles sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-(dimethylamino)pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-9(2)6-3-4-8-5-7(6)10/h3-5,10H,1-2H3 |
InChI Key |
XOXRVWJXPFOTFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


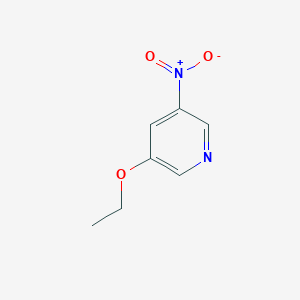
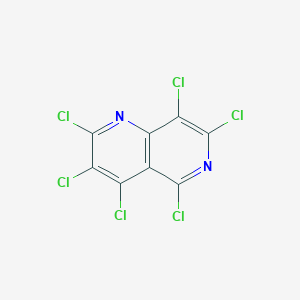
![5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
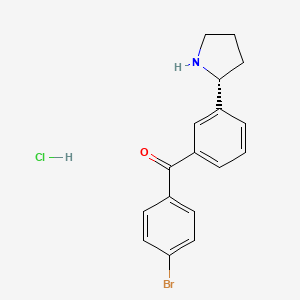



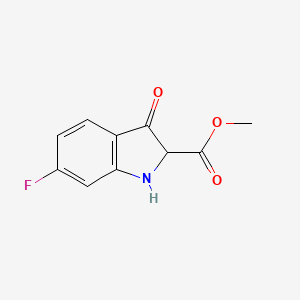

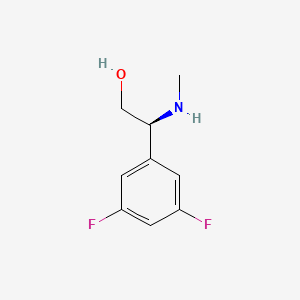
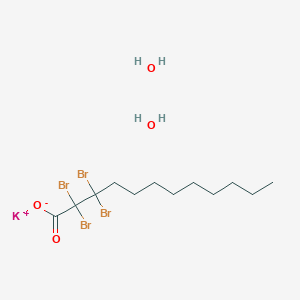

![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)
